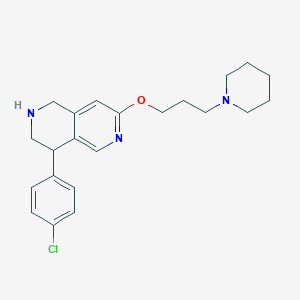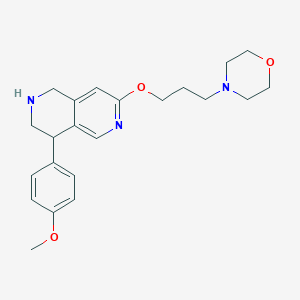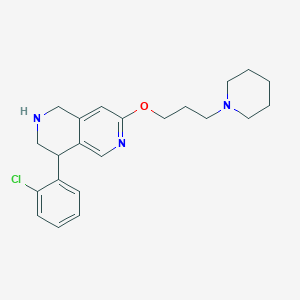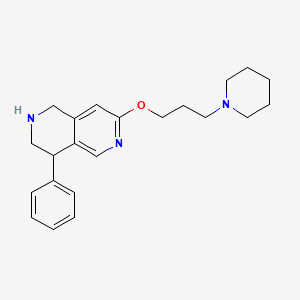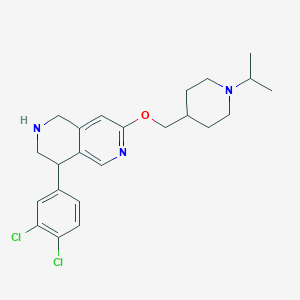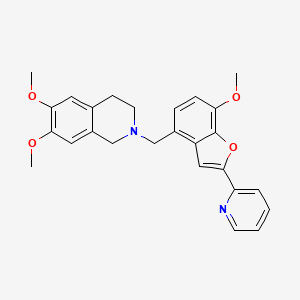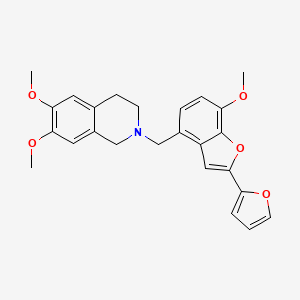
2-((2-(Furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan and benzofuran rings, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a benzofuran derivative, followed by a series of functional group modifications to introduce the tetrahydroisoquinoline moiety. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives .
Scientific Research Applications
2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and is known for its strong odor and use in flavoring.
2,5-Dimethylfuran: A furan derivative used as a biofuel due to its high energy density.
2,5-Furandicarboxylic acid: Used in the production of bioplastics and has similar structural features.
Uniqueness
2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of furan, benzofuran, and tetrahydroisoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[2-(furan-2-yl)-7-methoxy-1-benzofuran-4-yl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25NO5/c1-27-21-7-6-17(19-13-24(31-25(19)21)20-5-4-10-30-20)14-26-9-8-16-11-22(28-2)23(29-3)12-18(16)15-26/h4-7,10-13H,8-9,14-15H2,1-3H3 |
InChI Key |
JXCCNCOVOMQXNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)CN3CCC4=CC(=C(C=C4C3)OC)OC)C=C(O2)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B10793838.png)
![9-[(2-methoxyphenyl)methyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10793848.png)

![2-(4-(benzyloxy)phenyl)-3-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B10793864.png)
![(8R,9S,13S,14S,17S)-17-(2-(2-(2-methoxyphenyl)-1H-indol-3-yl)ethynyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10793872.png)
![8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B10793877.png)
